1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine
Description
1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a piperazine derivative characterized by a bulky 2,2-dimethylpropyl (neopentyl) group at the 1-position and a pyridin-2-yl ethyl substituent at the 4-position. The pyridine ring introduces aromaticity and hydrogen-bonding capabilities, which may enhance interactions with biological targets like neurotransmitter transporters or receptors.
Properties
CAS No. |
918482-00-5 |
|---|---|
Molecular Formula |
C16H27N3 |
Molecular Weight |
261.41 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C16H27N3/c1-16(2,3)14-19-12-10-18(11-13-19)9-7-15-6-4-5-8-17-15/h4-6,8H,7,9-14H2,1-3H3 |
InChI Key |
XRCSNWXYHNKXAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1CCN(CC1)CCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-(2,2-dimethylpropyl)piperazine with 2-(pyridin-2-yl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticonvulsant Activity
Research has shown that derivatives of piperazine compounds exhibit significant anticonvulsant properties. In particular, modifications to the piperazine structure can enhance efficacy against seizures. For instance, compounds similar to 1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine have been evaluated for their ability to inhibit seizures induced by maximal electroshock and pentylenetetrazole in animal models .
Table 1: Anticonvulsant Activity of Piperazine Derivatives
| Compound | ED50 (mg/kg) | Protective Index | Notes |
|---|---|---|---|
| 1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine | TBD | TBD | Potential for further development |
| Phenytoin | 28.10 | >3.6 | Standard reference drug |
| Valproic Acid | 485 | 1.6 | Standard reference drug |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves various synthetic routes that emphasize the importance of its structural components in determining biological activity. The presence of the piperazine ring and pyridine moiety is critical for enhancing binding affinity to target receptors.
Case Study: Synthesis Process
In a study examining the synthesis of related compounds, researchers utilized a multi-step process involving the alkylation of piperazine derivatives with appropriate electrophiles . The resulting products were characterized using spectroscopic techniques and evaluated for their anticonvulsant activity.
Table 2: Synthesis Overview
| Step | Reactants | Products | Yield (%) |
|---|---|---|---|
| Alkylation | Piperazine + Electrophile | Piperazine Derivative | 50-70 |
| Purification | Crystallization from solvents | Pure Compound | >90 |
Neurological Disorders
The compound has potential applications in treating various neurological disorders beyond epilepsy. Its structural similarities to known neuroactive compounds suggest that it may interact with neurotransmitter systems involved in mood regulation and cognition.
Research Insights
Recent studies have indicated that modifications to the piperazine structure can influence interactions with serotonin and dopamine receptors, which are crucial in the treatment of conditions such as depression and schizophrenia . The versatility of this compound opens avenues for developing novel therapeutics.
Table 3: Neuroactive Potential of Piperazine Derivatives
| Compound | Target Receptor | Binding Affinity (Ki) | Activity |
|---|---|---|---|
| 1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine | Serotonin Receptor | TBD | TBD |
| Similar Derivative A | Dopamine Receptor D2 | TBD | TBD |
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action .
Comparison with Similar Compounds
GBR-12909
- Structure : 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine.
- Target : Dopamine transporter (DAT).
- Key Findings :
- Comparison : The target compound replaces the benzhydryl and phenylpropyl groups with neopentyl and pyridinyl ethyl substituents. This substitution likely reduces DAT affinity but may improve selectivity for other targets (e.g., sigma receptors) due to altered steric and electronic profiles .
SA-4503 (Cutamesine)
- Structure : 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride.
- Target : Sigma-1 receptor agonist.
- Key Findings :
- Comparison: The target compound’s neopentyl group may hinder sigma-1 binding compared to SA-4503’s flexible phenethyl chain. However, the pyridine moiety could introduce novel interactions with non-canonical receptor sites .
1-(2-(Pyridin-2-yl)ethyl)-4-(pyridin-2-yl)piperazine
- Structure : Symmetrical di-pyridinyl substitution.
- Synthesis : Produced via DABCO-mediated ring-opening reactions with Na₂S .
- Comparison : The target compound’s asymmetric substitution (neopentyl vs. pyridinyl) may reduce symmetry-related metabolic liabilities while maintaining moderate transporter affinity.
Table 1: Key Analogues and Their Properties
Mechanistic Insights
- DAT vs. Sigma Selectivity : Bulky substituents (e.g., neopentyl) often favor sigma receptor interactions over DAT, as seen in SA-4503 . In contrast, linear alkyl or aryl groups (e.g., phenylpropyl in GBR-12909) enhance DAT binding .
- Synthetic Flexibility : The target compound’s neopentyl group may complicate synthesis compared to analogues with phenyl or pyridinyl groups, which are more amenable to nucleophilic substitutions .
Biological Activity
1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure consists of a piperazine ring substituted with a pyridine group and a branched alkyl chain, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibiting DHFR can lead to reduced proliferation of cancer cells by limiting their ability to synthesize nucleotides necessary for DNA replication .
Table 1: Summary of Anticancer Activity of Piperazine Derivatives
| Compound Name | Target Enzyme | Activity Level | Reference |
|---|---|---|---|
| Compound A | DHFR | High | |
| Compound B | Topoisomerase II | Moderate | |
| 1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine | DHFR | Pending Evaluation | - |
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects. They can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may lead to potential applications in treating mood disorders or neurodegenerative diseases .
The mechanisms through which 1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : As mentioned, inhibition of DHFR is a key mechanism that affects cancer cell viability.
- Receptor Interaction : The compound may interact with various receptors in the central nervous system, affecting neurotransmitter release and uptake.
Study on Antitumor Activity
A study conducted on piperazine derivatives demonstrated that certain structural modifications enhanced their cytotoxicity against various cancer cell lines. The results indicated that compounds with a piperazine core exhibited higher selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
Neuropharmacological Assessment
In another study assessing the neuropharmacological properties of related compounds, it was found that specific piperazine derivatives exhibited anxiolytic and antidepressant-like effects in animal models. These findings suggest potential applications in psychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
